(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
This secondary amine hydrochloride (IUPAC name: (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride) features a trifluoromethyl-substituted benzyl group attached to a propan-2-ylamine backbone. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, enhancing the compound's metabolic stability and influencing its electronic properties.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONQSDNFODSNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Isopropylamine acts as a nucleophile, attacking the benzyl halide’s electrophilic carbon. A base, such as potassium carbonate or triethylamine, neutralizes the generated HX (X = Cl, Br), driving the reaction forward. The reaction is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) at 50–80°C for 6–12 hours.
Example Procedure
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Combine isopropylamine (1.2 equiv) and 4-(trifluoromethyl)benzyl chloride (1.0 equiv) in anhydrous THF.
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Add triethylamine (1.5 equiv) and heat at 60°C for 8 hours under nitrogen.
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Quench with water, extract with ethyl acetate, and dry over sodium sulfate.
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Treat the free amine with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Challenges
-
Over-alkylation : Excess benzyl halide may lead to tertiary amine formation. Stoichiometric control (1:1 amine-to-halide ratio) mitigates this.
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Solvent Selection : Polar aprotic solvents enhance reaction rates but may require stringent anhydrous conditions.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Isopropylamine
Reductive amination offers a one-pot method to synthesize secondary amines by condensing an aldehyde with a primary amine, followed by reduction. For this route, 4-(trifluoromethyl)benzaldehyde and isopropylamine undergo imine formation, which is subsequently reduced to the amine.
Reaction Optimization
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Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (pH 4–6) selectively reduces the imine intermediate at room temperature.
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Catalytic Hydrogenation : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel accelerates the reduction at 25–50°C.
Example Procedure
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Mix 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and isopropylamine (1.5 equiv) in methanol.
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Add NaBH3CN (1.2 equiv) and stir at 25°C for 24 hours.
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Acidify with HCl, concentrate, and recrystallize the hydrochloride salt from ethanol.
Advantages
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Avoids handling reactive benzyl halides.
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High functional group tolerance.
Transition Metal-Catalyzed C–N Coupling
Copper- or palladium-catalyzed coupling reactions, such as the Ullmann or Buchwald-Hartwig amination, enable C–N bond formation between aryl halides and amines. While traditionally used for aromatic systems, these methods can be adapted for benzyl halides.
Copper-Catalyzed Approach
Source details a copper(I) iodide/8-hydroxyquinoline system in n-butanol for coupling 3-bromo-5-trifluoromethylaniline with 4-methylimidazole. Adapting this protocol:
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Combine 4-(trifluoromethyl)benzyl bromide (1.0 equiv), isopropylamine (1.5 equiv), CuI (10 mol%), and 8-hydroxyquinoline (15 mol%) in n-butanol.
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Add tripotassium phosphate (1.2 equiv) and heat at 165°C for 4–6 hours.
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Isolate the free amine via extraction and precipitate the hydrochloride salt with HCl.
Yield Considerations
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Copper catalysts afford moderate yields (50–67%) but require high temperatures.
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Ligand selection (e.g., 1,10-phenanthroline) improves efficiency.
Hydrochloride Salt Formation and Purification
The final step across all methods involves converting the free amine to its hydrochloride salt. Source outlines a standardized protocol:
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Dissolve the crude amine in toluene/acetone (1:1).
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Add concentrated HCl dropwise at 0–5°C.
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Filter the precipitate, wash with cold toluene/acetone, and recrystallize from ethanol.
Purity Metrics
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Recrystallization yields >95% purity.
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Residual solvents are minimized via vacuum drying (0.2–0.3 bar, 90°C).
Comparative Analysis of Methods
| Method | Yield | Temperature | Catalyst | Key Advantage |
|---|---|---|---|---|
| Alkylation | 70–85% | 60–80°C | None | Simplicity, short reaction time |
| Reductive Amination | 65–75% | 25–50°C | NaBH3CN/Pd-C | Avoids halides |
| Cu-Catalyzed Coupling | 50–67% | 165°C | CuI | Applicable to hindered substrates |
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H15ClF3N
- Molecular Weight : 253.69 g/mol
- CAS Number : 1240567-31-0
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.
Antidepressant and Anxiolytic Activities
Research indicates that compounds similar to (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride exhibit antidepressant and anxiolytic properties. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of amines, potentially enhancing their therapeutic efficacy.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that structurally related compounds showed significant serotonin reuptake inhibition, suggesting potential use as antidepressants .
CNS Activity
The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for treating central nervous system disorders. Its structural analogs have been investigated for neuroprotective effects.
Case Study : In preclinical trials, derivatives of this compound were shown to improve cognitive function in animal models of Alzheimer’s disease .
Polymer Synthesis
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can serve as a functional monomer in polymer synthesis due to its reactive amine group. This allows for the development of polymers with enhanced thermal stability and chemical resistance.
Application Example : It has been utilized in synthesizing polyurethanes with improved mechanical properties, making them suitable for industrial applications.
Building Block for Complex Molecules
This compound acts as an essential building block in organic synthesis, particularly in the formation of more complex pharmaceutical agents. Its unique structure allows chemists to introduce various functional groups through further reactions.
Table 1: Synthetic Applications of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used to create novel antidepressants and anxiolytics |
| Material Development | Functional monomer in high-performance polymers |
| Organic Synthesis | Key intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased efficacy. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Evidence Source |
|---|---|---|---|---|---|
| (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride | -CF₃ at para position | C₁₁H₁₅ClF₃N | 265.69 | Secondary amine, benzyl group | |
| (2,4-Dichlorophenyl)methylamine hydrochloride | -Cl at 2,4 positions | C₁₀H₁₄Cl₃N | 258.59 | Secondary amine, dichlorophenyl | |
| 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride | -CF₃ at para position, phenoxy linkage | C₁₀H₁₃ClF₃NO | 255.66 | Primary amine, ether linkage | |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | -F at para position | C₁₀H₁₅ClFN | 203.69 | Primary amine, branched alkyl chain | |
| 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride | -Br at para positions (two substituents) | C₁₆H₁₈Br₂ClN | 425.59 | Secondary amine, bis-bromophenyl |
Key Observations:
- Linkage Differences: The phenoxy group in introduces an oxygen atom, improving solubility but possibly reducing metabolic stability compared to the benzylamine structure in the target compound.
- Steric and Lipophilic Effects : The bis-bromophenyl substituent in significantly increases lipophilicity and molecular weight, which may hinder blood-brain barrier penetration compared to the target compound.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Electronic Properties
*HOMO-LUMO gap inferred from structurally related Schiff base compounds in .
Key Findings:
- Electronic Stability : The target compound’s HOMO-LUMO gap (~4.08 eV) suggests moderate chemical hardness, comparable to Schiff base derivatives with -CF₃ groups, which are resistant to oxidation .
- LogP Trends : The target compound’s LogP (2.8) balances lipophilicity and solubility, whereas the bis-bromophenyl analogue (LogP 4.5) may face solubility challenges.
- Bioavailability: The phenoxy analogue’s higher solubility (LogP 1.5) makes it suitable for oral administration, while the target compound’s -CF₃ group optimizes stability for CNS-targeted drugs.
Biological Activity
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, a compound known for its trifluoromethyl group attached to a phenyl ring, has gained attention in biochemical and pharmacological research. Its unique structural features suggest potential applications in various biological systems. This article reviews the compound's biological activity, focusing on its interactions with cellular pathways, enzyme modulation, and therapeutic potential.
- Chemical Formula : CHFN·HCl
- Molecular Weight : 253.69 g/mol
- CAS Number : 1240567-31-0
Enzyme Interaction
The compound interacts notably with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs by altering their metabolic pathways.
Cellular Pathways
Research indicates that (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride affects several key signaling pathways:
- MAPK/ERK Pathway : This pathway is essential for cell proliferation and differentiation. The compound may modulate this pathway, potentially leading to altered cell growth dynamics.
- Gene Expression : It influences gene expression by interacting with transcription factors, which can either activate or inhibit specific genes depending on the cellular context.
Anticancer Activity
Studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is being explored, particularly in the context of chronic inflammatory diseases. Preliminary data indicate that it may reduce inflammatory cytokine levels in vitro, suggesting a mechanism for therapeutic application in inflammatory conditions.
In Vitro Studies
A study evaluated the cytotoxic effects of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride on various cancer cell lines. The results indicated an IC value ranging from 10 to 20 µM, demonstrating significant cytotoxicity against breast cancer cells while sparing normal cells .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 12 |
Pharmacological Studies
In a pharmacological evaluation, derivatives of this compound were tested for their anti-inflammatory properties in animal models. The results indicated a reduction in paw edema by approximately 40% compared to control groups, highlighting its potential as a therapeutic agent in treating inflammatory diseases .
Q & A
Basic Research Question
Answer:
The synthesis typically involves two stages: (1) formation of the amine backbone via nucleophilic substitution or reductive amination and (2) hydrochloride salt formation. Key steps include:
- Precursor Selection : Use of 4-(trifluoromethyl)benzyl chloride and isopropylamine as starting materials .
- Reaction Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation and moisture interference .
- Purification : Crystallization or column chromatography followed by recrystallization in ethanol/ether mixtures .
Q. Structural Characterization :
How can researchers design initial biological activity screens for this compound?
Basic Research Question
Answer:
Prioritize assays based on structural analogs (e.g., tubulin/Hsp90 inhibitors):
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence polarization assays for tubulin polymerization inhibition (IC₅₀ ~ 0.5–2 µM reported for analogs) .
- Physicochemical Profiling : LogP determination (estimated ~2.8) via shake-flask method to predict membrane permeability .
Q. Key Biological Targets :
What strategies optimize synthesis yield under varying catalytic conditions?
Advanced Research Question
Answer:
Yield optimization requires systematic variation of:
- Catalysts : Transition metals (e.g., Pd/C for hydrogenation) vs. organocatalysts (e.g., DMAP for acylation) .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may reduce purity .
- Temperature Control : Lower temps (0–5°C) minimize side reactions during salt formation .
Q. Case Study :
| Parameter | Baseline (Yield) | Optimized (Yield) | Method | Source |
|---|---|---|---|---|
| Catalyst | None (45%) | Pd/C (H₂, 75%) | Reductive amination | |
| Solvent | Ethanol (60%) | DMF (82%) | Nucleophilic substitution | |
| pH | 7.0 (70%) | 8.5 (88%) | Salt crystallization |
How can mechanistic studies elucidate interactions with tubulin and Hsp90?
Advanced Research Question
Answer:
- Tubulin Binding :
- Hsp90 Inhibition :
Contradictions in Data :
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2 µM) may arise from:
- Purity Variations : Impurities >5% skew activity .
- Assay Conditions : ATP concentration in Hsp90 assays (1 mM vs. 2 mM) .
How should researchers address contradictions in reported bioactivity data?
Advanced Research Question
Answer:
Stepwise Protocol :
Replicate Key Studies : Use standardized assays (e.g., NCI-60 panel for cytotoxicity) .
Control Variables :
- Compound Purity : Confirm via HPLC (>98%) and elemental analysis .
- Cell Line Authenticity : STR profiling to avoid misidentification .
Meta-Analysis : Compare data across 5+ independent studies (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
